2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide
2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
447431-82-5
VCID:
VC0395155
InChI:
InChI=1S/C19H20IN3O2S/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24,26)
SMILES:
COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S
Molecular Formula:
C19H20IN3O2S
Molecular Weight:
481.4g/mol
2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide
CAS No.: 447431-82-5
Main Products
VCID: VC0395155
Molecular Formula: C19H20IN3O2S
Molecular Weight: 481.4g/mol
CAS No. | 447431-82-5 |
---|---|
Product Name | 2-Iodo-N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbothioyl}benzamide |
Molecular Formula | C19H20IN3O2S |
Molecular Weight | 481.4g/mol |
IUPAC Name | N-(2-iodobenzoyl)-4-(2-methoxyphenyl)piperazine-1-carboximidothioic acid |
Standard InChI | InChI=1S/C19H20IN3O2S/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)19(26)21-18(24)14-6-2-3-7-15(14)20/h2-9H,10-13H2,1H3,(H,21,24,26) |
Standard InChIKey | MFEADYIOOWTKNF-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S |
SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=NC(=O)C3=CC=CC=C3I)S |
PubChem Compound | 615733 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume